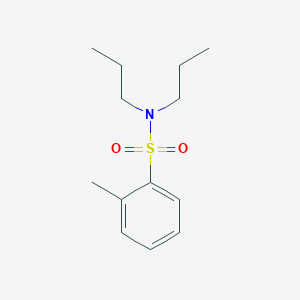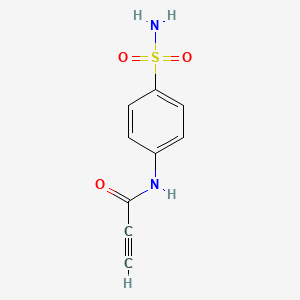
4-(chloromethyl)-1-(3,4-difluorobenzyl)-1H-imidazole
Overview
Description
“4-(chloromethyl)-1-(3,4-difluorobenzyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also contains a chloromethyl group (-CH2Cl) and a 3,4-difluorobenzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, compounds with similar structures are often synthesized through nucleophilic substitution or coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, chloromethyl group, and 3,4-difluorobenzyl group would each contribute to the overall structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Analogous Compounds : The synthesis of analogous compounds like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, involving cyclization, N-alkylation, hydrolyzation, and chlorination, showcases the chemical versatility of chloromethyl and fluorobenzyl imidazole derivatives (Huang Jin-qing, 2009).
- Heterogeneous Catalysis : Modified chloromethylated MIL-101(Cr) with imidazole is used as a support for immobilizing manganese porphyrin, demonstrating its use in heterogeneous catalysis for hydrocarbon oxidation (Zadehahmadi et al., 2014).
Photophysical Studies
- Fluorescence Studies : The study of 4-(2-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, an analogue of green fluorescent protein (GFP) chromophore, indicates the potential of imidazole derivatives in fluorescence and photophysical studies (Hsieh et al., 2011).
Material Sciences
- NLO Materials : Imidazole derivatives like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole exhibit significant values of molecular hyperpolarizabilities, showing potential as non-linear optical (NLO) materials (Manikandan et al., 2019).
Molecular Docking and Computational Studies
- Computational Analysis : Computational techniques like DFT and molecular docking have been applied to imidazole derivatives for understanding their structure and reactivity, as well as potential biological activities (Aayisha et al., 2019).
Applications in Organic Synthesis
- Organic Synthesis : The synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole showcases the role of chloromethyl and imidazole derivatives in organic synthesis, including their use in various coupling reactions (Primas et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2/c12-4-9-6-16(7-15-9)5-8-1-2-10(13)11(14)3-8/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZYKHEXCJKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=C2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



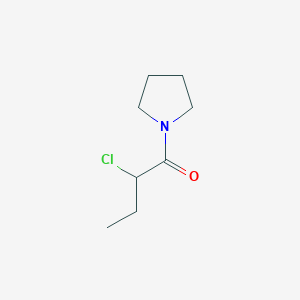
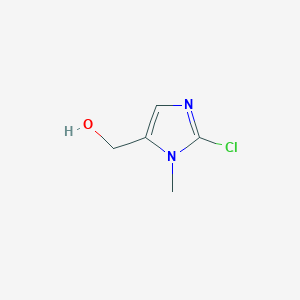

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)
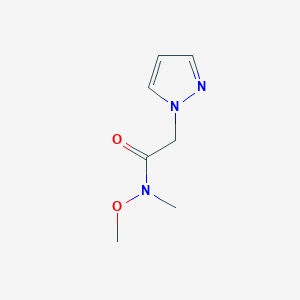
![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)

![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)
